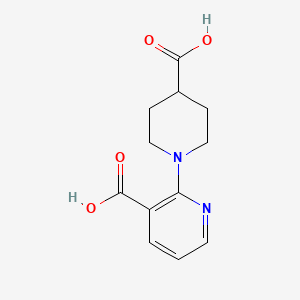

2-(4-Carboxypiperidin-1-yl)nicotinic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

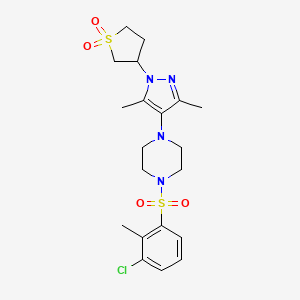

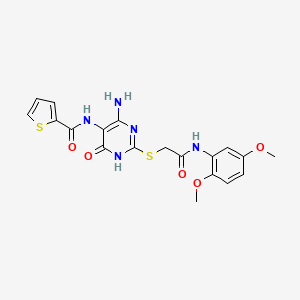

Molecular Structure Analysis

The IUPAC name for this compound is 2-(4-carboxypiperidin-1-yl)nicotinic acid . The InChI code is 1S/C12H14N2O4/c15-11(16)8-3-6-14(7-4-8)10-9(12(17)18)2-1-5-13-10/h1-2,5,8H,3-4,6-7H2,(H,15,16)(H,17,18) .Physical And Chemical Properties Analysis

The compound has a molecular weight of 250.25 . It is stored at room temperature .Wissenschaftliche Forschungsanwendungen

Lipid Regulation and Cardiovascular Risk

2-(4-Carboxypiperidin-1-yl)nicotinic acid, commonly known as nicotinic acid or niacin, has been extensively studied for its role in lipid regulation and cardiovascular health. It has been used for over 50 years as a lipid-lowering drug, primarily due to its ability to decrease lipolysis in adipose tissue. This action involves the inhibition of hormone-sensitive triglyceride lipase and a decrease in cyclic adenosine monophosphate (cAMP) levels through a Gi-protein-mediated inhibition of adenylyl cyclase. The anti-lipolytic effect of nicotinic acid is mediated by the G-protein-coupled receptors PUMA-G and HM74, found in adipose tissue. Studies have shown that these receptors are crucial for the lipid-lowering effects of nicotinic acid in vivo (Tunaru et al., 2003).

Industrial Production and Green Chemistry

From an industrial perspective, nicotinic acid is primarily produced by the oxidation of 5-ethyl-2-methylpyridine with nitric acid. However, this process results in the by-product nitrous oxide, which has a significant greenhouse effect. Recent research has focused on developing more ecologically friendly methods of producing nicotinic acid, emphasizing green chemistry principles. This includes exploring methods that utilize commercially available raw materials such as 3-methylpyridine and 5-ethyl-2-methylpyridine (Lisicki et al., 2022).

Molecular Mechanisms and Receptors

The molecular identification of receptors for nicotinic acid has been a significant area of research. Studies have identified HM74 as a low-affinity receptor and HM74A as a high-affinity receptor for nicotinic acid. These discoveries are critical in understanding the drug's mechanism of action and have implications for developing new drugs to treat dyslipidemia (Wise et al., 2003).

Extraction and Recovery Techniques

In terms of chemical engineering, the extraction and recovery of nicotinic acid have been studied to improve efficiency in industrial settings. Techniques such as reactive extraction using organophosphorus solvating extractants like tri-n-octyl phosphine oxide (TOPO) have been explored. These studies aim to optimize the recovery process of nicotinic acid in various industrial applications (Kumar et al., 2008).

Anti-inflammatory and Anti-atherosclerotic Effects

Nicotinic acid has been shown to inhibit the progression of atherosclerosis independently of its lipid-modifying effects. This action is mediated through the activation of the GPR109A receptor on immune cells, including macrophages. Activation of GPR109A leads to the induction of cholesterol transporter ABCG1 and promotes cholesterol efflux, suggesting a potential role in treating diseases beyond dyslipidemia (Lukasova et al., 2011).

Safety and Hazards

Eigenschaften

IUPAC Name |

2-(4-carboxypiperidin-1-yl)pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O4/c15-11(16)8-3-6-14(7-4-8)10-9(12(17)18)2-1-5-13-10/h1-2,5,8H,3-4,6-7H2,(H,15,16)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTHGYDXDECMYTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)C2=C(C=CC=N2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(2-fluorophenyl)-6-(4-methoxyphenethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2687327.png)

![1-(4-Chlorobenzo[d]thiazol-2-yl)azetidin-3-yl cyclobutanecarboxylate](/img/structure/B2687331.png)

![N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2687332.png)

![[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 2-[2-(4-hydroxyphenyl)diazen-1-yl]benzoate](/img/structure/B2687337.png)

![2-Cyclopropyl-4-methyl-6-methylsulfanyl-N-[1-(4-methyl-1,3-thiazol-2-yl)ethyl]pyrimidine-5-carboxamide](/img/structure/B2687339.png)

![9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-ylhydrosulfide](/img/structure/B2687341.png)